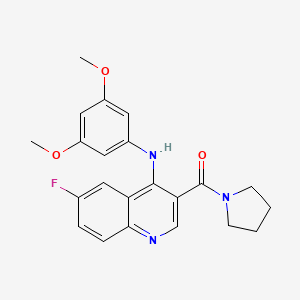

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1358632-51-5

Cat. No.: VC4262126

Molecular Formula: C22H22FN3O3

Molecular Weight: 395.434

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1358632-51-5 |

|---|---|

| Molecular Formula | C22H22FN3O3 |

| Molecular Weight | 395.434 |

| IUPAC Name | [4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25) |

| Standard InChI Key | WRESNSUITDOOEU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is C₂₄H₂₄FN₃O₃, derived from the quinoline core (C₉H₆N) modified with:

-

A 6-fluoro substituent (F) at position 6 of the quinoline ring.

-

A pyrrolidin-1-yl methanone group (-CO-pyrrolidine) at position 3.

-

A 3,5-dimethoxyphenylamino group (-NH-C₆H₃(OCH₃)₂-3,5) at position 4.

The computed molecular weight is 421.47 g/mol, consistent with analogous quinoline derivatives reported in PubChem entries .

Spectral and Stereochemical Data

While direct spectral data for this compound is unavailable, related structures provide insights:

-

¹H NMR: Quinoline protons typically resonate between δ 8.5–9.5 ppm for H-2 and H-4, while arylamino groups show signals near δ 6.5–7.5 ppm . The pyrrolidine group’s protons appear as multiplet clusters around δ 1.8–3.5 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 421.47 (M⁺), with fragmentation patterns involving loss of methoxy (-OCH₃, 31 Da) and pyrrolidinylcarbonyl (-C₅H₈NO, 98 Da) groups .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis likely follows methodologies similar to those in the Betti reaction or Mannich-type condensations, as observed in . A plausible route involves:

-

Quinoline Functionalization:

-

Amination at Position 4:

Optimization Challenges

-

Regioselectivity: Ensuring amination occurs exclusively at position 4 requires careful control of reaction temperature and catalysts .

-

Solubility: The hydrophobic quinoline core necessitates polar aprotic solvents (e.g., DMF or DMSO) to facilitate intermediate steps .

Pharmacological Profile and Hypothesized Mechanisms

Antimicrobial Activity

Quinoline derivatives are known for antibacterial and antifungal properties. The 6-fluoro substituent may enhance membrane permeability, while the 3,5-dimethoxyphenyl group could disrupt microbial nucleic acid synthesis .

Physicochemical Properties and Drug-Likeness

Future Directions and Applications

Therapeutic Development

-

Oncology: Prioritize assays against TrkA/B/C-overexpressing cancers (e.g., neuroblastoma) .

-

Infectious Diseases: Screen for activity against Staphylococcus aureus and Candida albicans .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume